5-Bromo-2-tert-butylphenol

Vue d'ensemble

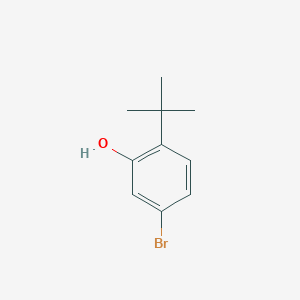

Description

5-Bromo-2-tert-butylphenol: is an organic compound with the molecular formula C10H13BrO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the 5th position and a tert-butyl group at the 2nd position on the phenol ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-tert-butylphenol typically involves the bromination of 2-tert-butylphenol. One common method is the electrophilic bromination using bromine (Br2) in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures (0°C) to control the reactivity and selectivity of the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar bromination techniques. The process involves the careful addition of bromine to a solution of 2-tert-butylphenol in a suitable solvent, followed by purification steps such as recrystallization to obtain the pure product .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-2-tert-butylphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reagents like zinc dust in acidic conditions.

Major Products:

Substitution: Formation of various substituted phenols.

Oxidation: Formation of quinones or other oxidized phenolic compounds.

Reduction: Formation of 2-tert-butylphenol.

Applications De Recherche Scientifique

Medicinal Chemistry

Antioxidant Properties

5-Bromo-2-tert-butylphenol belongs to the class of tert-butyl phenolic antioxidants, which are widely used to inhibit oxidation in pharmaceuticals and consumer products. These antioxidants help in stabilizing formulations and enhancing the shelf life of products by preventing oxidative degradation .

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that certain phenolic compounds can induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .

Industrial Applications

Stabilizers in Polymers

this compound is utilized as a stabilizer in various polymers and plastics. Its antioxidant properties prevent the degradation of materials under heat and light exposure, making it valuable in the production of durable goods such as automotive parts and construction materials .

Table 1: Applications in Industrial Products

| Application Area | Specific Uses |

|---|---|

| Plastics and Polymers | Stabilizers to enhance durability |

| Adhesives and Sealants | Prevents oxidation during curing |

| Cosmetics | Used in formulations for skin protection |

Chemical Synthesis

This compound serves as a key intermediate in the synthesis of other chemical compounds. Its bromine substituent allows for further reactions, such as nucleophilic substitutions, which can lead to the formation of more complex molecules useful in drug development and agrochemicals .

Case Study: Synthesis of Fluorinated Compounds

In a notable synthesis process, this compound has been used to produce fluorinated derivatives that exhibit enhanced biological activity against various pathogens. The introduction of fluorine atoms often improves the pharmacokinetic properties of compounds, making them more effective as drugs .

Environmental Impact and Safety

While this compound is effective in various applications, its environmental impact is a concern. Studies have shown that phenolic compounds can be toxic to aquatic life, necessitating careful handling and disposal practices to mitigate environmental risks .

Mécanisme D'action

The mechanism of action of 5-Bromo-2-tert-butylphenol involves its interaction with specific molecular targets. The bromine atom and the phenolic group play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic or nucleophilic interactions with other molecules. These interactions can affect the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

- 2-Bromo-4-tert-butylphenol

- 4-Bromo-2,6-di-tert-butylphenol

- 2,6-Di-tert-butylphenol

Comparison: 5-Bromo-2-tert-butylphenol is unique due to the specific positioning of the bromine and tert-butyl groups on the phenol ring This positioning influences its chemical reactivity and physical propertiesSimilarly, 4-Bromo-2,6-di-tert-butylphenol has additional tert-butyl groups, which can further alter its properties and uses .

Activité Biologique

5-Bromo-2-tert-butylphenol (C10H13BrO) is an organic compound notable for its unique phenolic structure, which includes a bromine atom at the 5-position and a tert-butyl group at the 2-position. This structural arrangement contributes to its diverse biological activities, making it a subject of interest in various fields, including pharmacology and biochemistry.

- Molecular Formula : C10H13BrO

- Molecular Weight : 229.11 g/mol

- CAS Number : 30715-50-5

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

2. Antioxidant Activity

This compound has been identified as a potent antioxidant. Its mechanism involves scavenging free radicals, which can mitigate oxidative stress in biological systems. Comparative studies have shown that derivatives of tert-butylphenol, including this compound, display superior antioxidant properties compared to other phenolic compounds .

3. Enzyme Inhibition

this compound has been investigated for its role as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs, highlighting its potential implications in pharmacology .

Case Studies

Several case studies have explored the biological effects of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 20 to 50 µg/mL, indicating strong antibacterial properties.

Case Study 2: Antioxidant Mechanism

In vitro assays assessed the antioxidant capacity of this compound using DPPH and FRAP methods. The compound exhibited an IC50 value of approximately 45 µg/mL in DPPH assays, showcasing its ability to neutralize free radicals effectively .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Antimicrobial Activity | Antioxidant Activity | CYP Inhibition |

|---|---|---|---|---|

| This compound | C10H13BrO | High | Moderate | Yes |

| 4-Bromo-2-chlorophenol | C6H4BrClO | Moderate | Low | No |

| 2-Bromo-4-(tert-butyl)phenol | C10H13BrO | High | Moderate | Yes |

This table illustrates that while some compounds exhibit antimicrobial properties, this compound stands out due to its combined effects on both microbial inhibition and antioxidant activity.

Propriétés

IUPAC Name |

5-bromo-2-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVASYFONLONAQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438236 | |

| Record name | 5-BROMO-2-TERT-BUTYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30715-50-5 | |

| Record name | 5-BROMO-2-TERT-BUTYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.